molecular formula C6H3BrF10S2 B035294 3,5-Bis(pentafluorothio)bromobenzene CAS No. 432028-10-9

3,5-Bis(pentafluorothio)bromobenzene

Cat. No.: B035294
CAS No.: 432028-10-9
M. Wt: 409.1 g/mol
InChI Key: DGYQEZASMTZUGL-UHFFFAOYSA-N
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Scientific Research Applications

Rolapitant Hydrochloride has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Rolapitant Hydrochloride involves several synthetic steps. One of the methods includes the reaction of a pyrrolidine derivative with a phenyl ethoxy methyl compound under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of Rolapitant Hydrochloride is optimized for high yield and purity. The process involves the use of advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Rolapitant Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of Rolapitant Hydrochloride, which may have different pharmacological properties .

Mechanism of Action

Rolapitant Hydrochloride exerts its effects by selectively blocking the neurokinin-1 receptors in the gut and central nervous system. These receptors are activated by substance P following chemotherapy administration. By preventing substance P from interacting with these receptors, Rolapitant Hydrochloride effectively prevents delayed-phase chemotherapy-induced nausea and vomiting .

Similar Compounds:

    Aprepitant: Another neurokinin-1 receptor antagonist used for the same purpose but differs in its interaction with cytochrome P450 enzyme CYP3A4.

    Netupitant: Similar in function but often combined with palonosetron for enhanced efficacy.

Uniqueness of Rolapitant Hydrochloride: Rolapitant Hydrochloride stands out due to its long elimination half-life, allowing a single dose to prevent both acute and delayed-phase chemotherapy-induced nausea and vomiting during the first 120 hours post-chemotherapy. Unlike other neurokinin-1 receptor antagonists, it does not interact with cytochrome P450 enzyme CYP3A4, reducing the risk of drug interactions .

Properties

IUPAC Name

[3-bromo-5-(pentafluoro-λ6-sulfanyl)phenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF10S2/c7-4-1-5(18(8,9,10,11)12)3-6(2-4)19(13,14,15,16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQEZASMTZUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436262
Record name 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432028-10-9
Record name 1-Bromo-3,5-bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(pentafluorothio)-5-bromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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